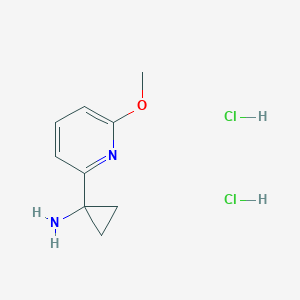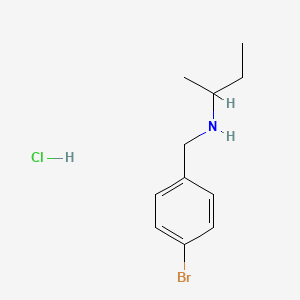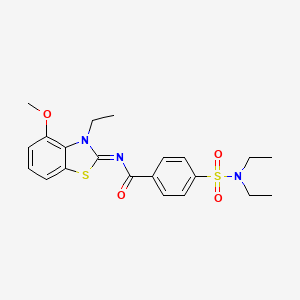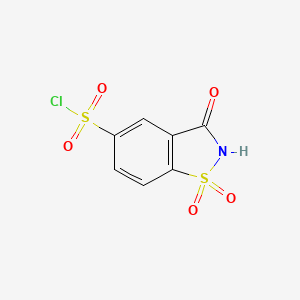
1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1255099-02-5 . It has a linear formula of C9H14Cl2N2O . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H14Cl2N2O . It has a molecular weight of 237.13 . The InChI Code of the compound is 1S/C9H12N2O.2ClH/c1-12-8-4-2-3-7(11-8)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 237.13 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Osteoporosis Treatment
- Hutchinson et al. (2003) identified a compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed efficacy in in vivo models of bone turnover and was selected for clinical development in osteoporosis treatment (Hutchinson et al., 2003).
Synthesis of Chiral Intermediates
- Parker et al. (2012) described a chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1(CRF-1) receptor antagonist (Parker et al., 2012).
Antibacterial Agents
- Sánchez et al. (1995) synthesized a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids with antibacterial activity against various pathogens. These compounds showed potential as antibacterial agents with reduced side effects compared to classic quinolones (Sánchez et al., 1995).
Organic Synthesis and Chemistry
- Matsumura et al. (2000) explored the use of 6-methoxy group as an effective chiral auxiliary in the synthesis of optically active 2,3-methanopipecolic acid, demonstrating its potential in organic synthesis (Matsumura et al., 2000).
- Faler and Joullié (2007) employed a Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines, demonstrating its utility in creating constrained neurotransmitter analogues (Faler & Joullié, 2007).
Pharmaceutical Compound Formation
- Zhao et al. (2009) conducted research on a pharmaceutical compound, exploring the formation of multiple layer hydrates and their impact on tablet stability in different humidity conditions (Zhao et al., 2009).
Antiviral Activity
- Zhou et al. (2004) synthesized methylenecyclopropane analogues of nucleosides and evaluated their antiviral activity, finding effectiveness against human and murine cytomegalovirus (Zhou et al., 2004).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-8-4-2-3-7(11-8)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGONELSXQWUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2676504.png)

![2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2676506.png)




![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)

![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)
![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)
